molecular formula C22H17N5O2S2 B2586553 5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892732-73-9

5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B2586553
CAS No.: 892732-73-9
M. Wt: 447.53
InChI Key: VAKGNZCQSXFGLF-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H17N5O2S2 and its molecular weight is 447.53. The purity is usually 95%.
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Scientific Research Applications

Selective Serotonin Receptor Antagonists

One study focused on the synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. These compounds, including variations with different substituents, demonstrated high affinity for the 5-HT6 receptor, a target of interest for neurodegenerative and psychiatric disorders treatment. The most active compound in their functional assay showed significant potential for further development as a therapeutic agent (Ivachtchenko et al., 2010).

Antimicrobial Activity

Another study explored the synthesis of novel thieno[2,3-d]pyrimidine derivatives containing 1,2,4-triazoles and thiophenes, showing potent antimicrobial activity. These compounds were synthesized starting from thieno[2,3-d]pyrimidine-2,4-diol and evaluated for their antibacterial and antifungal activities against various pathogens. Some of these derivatives exhibited good activity, suggesting their potential as antimicrobial agents (Prabhakar et al., 2016).

Anticancer Activity

Research into the unusual Dimroth rearrangement provided insights into the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with significant antitumor activity. By modifying the molecular structure, these compounds exhibited strong antiproliferative activity against a panel of 60 human tumor cell lines in nanomolar concentrations. The most active compound demonstrated low toxicity and high potency in vivo, marking it as a promising candidate for anticancer therapy development (Lauria et al., 2013).

Heterocyclic Synthesis

Studies on the synthesis of new heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, highlighted the versatility of these scaffolds in organic chemistry. These compounds have attracted pharmaceutical interest due to their properties as antimetabolites in purine biochemical reactions, showcasing their potential in the development of new therapeutics (Abdelriheem et al., 2017).

Properties

IUPAC Name

7-(2,3-dihydroindol-1-yl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S2/c1-14-6-8-16(9-7-14)31(28,29)22-21-23-20(19-18(11-13-30-19)27(21)25-24-22)26-12-10-15-4-2-3-5-17(15)26/h2-9,11,13H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKGNZCQSXFGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.